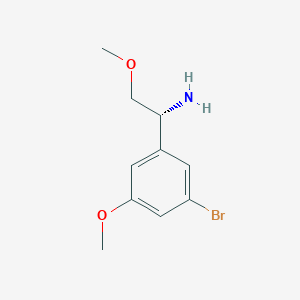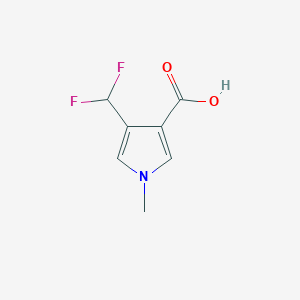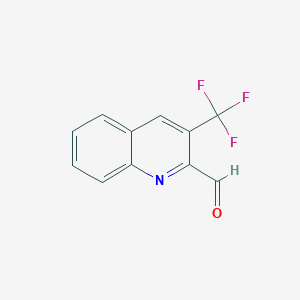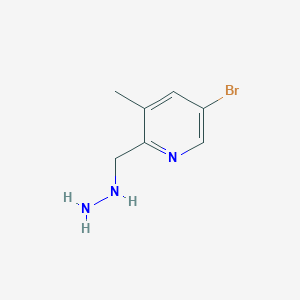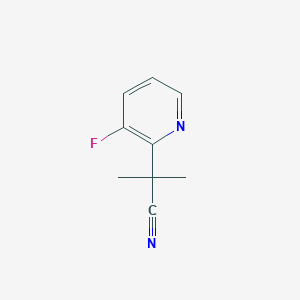
3-(1-Aminoethyl)-5-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminoethyl)-5-chlorophenol is an organic compound that features a phenol group substituted with a chlorine atom at the 5-position and an aminoethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-5-chlorophenol can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides to convert 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion . This method leverages the specificity and efficiency of biocatalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts in industrial settings can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
3-(1-Aminoethyl)-5-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the aminoethyl group can produce primary amines.
科学的研究の応用
3-(1-Aminoethyl)-5-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-Aminoethyl)-5-chlorophenol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
3-(1-Aminoethyl)phenol: Lacks the chlorine substitution, which can affect its reactivity and biological activity.
5-Chloro-2-hydroxyaniline: Similar structure but with different substitution patterns, leading to distinct chemical properties.
3-(1-Aminoethyl)-4-chlorophenol: Chlorine substitution at a different position, resulting in different reactivity and applications.
Uniqueness
3-(1-Aminoethyl)-5-chlorophenol is unique due to the specific positioning of the aminoethyl and chlorine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
特性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC名 |
3-(1-aminoethyl)-5-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)6-2-7(9)4-8(11)3-6/h2-5,11H,10H2,1H3 |
InChIキー |
ANBQISJFUIEJPK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC(=C1)Cl)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


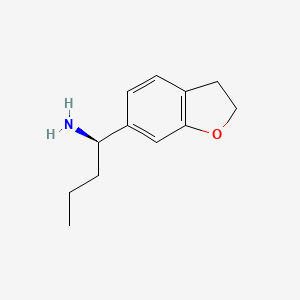


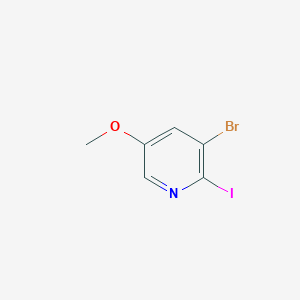

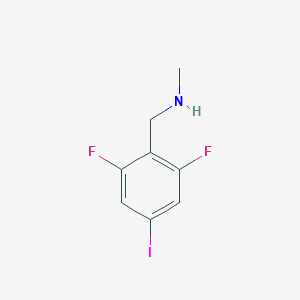
![Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15224374.png)

